molecular formula C11H12F3NO B14901976 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile

3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile

Cat. No.: B14901976
M. Wt: 231.21 g/mol
InChI Key: GRWKIWITYHUHPY-UHFFFAOYSA-N
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Description

3-Oxo-3-(4-(trifluoromethyl)bicyclo[221]heptan-1-yl)propanenitrile is a complex organic compound with the molecular formula C11H12F3NO This compound features a bicyclo[221]heptane ring system substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and nitrile groups in 3-Oxo-3-(4-(trifluoromethyl)bicyclo[221]heptan-1-yl)propanenitrile makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-oxo-3-[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]propanenitrile

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-9(7-10,3-5-10)8(16)1-6-15/h1-5,7H2

InChI Key

GRWKIWITYHUHPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C(=O)CC#N)C(F)(F)F

Origin of Product

United States

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